molecular formula C16H31NO B8758273 2-Oxazoline, 4,4-dimethyl-2-undecyl- CAS No. 46921-17-9

2-Oxazoline, 4,4-dimethyl-2-undecyl-

Cat. No.: B8758273
CAS No.: 46921-17-9
M. Wt: 253.42 g/mol
InChI Key: FREPJBZLNPPGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxazoline, 4,4-dimethyl-2-undecyl- is a useful research compound. Its molecular formula is C16H31NO and its molecular weight is 253.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oxazoline, 4,4-dimethyl-2-undecyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxazoline, 4,4-dimethyl-2-undecyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

46921-17-9

Molecular Formula

C16H31NO

Molecular Weight

253.42 g/mol

IUPAC Name

4,4-dimethyl-2-undecyl-5H-1,3-oxazole

InChI

InChI=1S/C16H31NO/c1-4-5-6-7-8-9-10-11-12-13-15-17-16(2,3)14-18-15/h4-14H2,1-3H3

InChI Key

FREPJBZLNPPGDM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=NC(CO1)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

64 g (320 mmoles) of dodecanoic acid and 61.1 ml (640 mmoles) of 2-amino-2-methylpropanol was placed in a two neck flask equipped with a vigreux column, distillation condenser and a thermometer. The temperature of the reaction mixture was slowly brought to 180° C. and maintained there for 9 hours. After cooling, a 10% alcoholic KOH solution (2 g, 3.6 mmoles) was added and the reflux was continued at 180° C. for 4 hours. The excess 2-amino-2-methylpropanol was distilled at aspirator pressure (86° C./18 mm). When the vapor temperature reached 103° C., the distillation was discontinued and the residue was taken in petroleum ether and filtered. The filtrate was washed with dilute KOH, water, dried and concentrated. The oil was distilled at 120° C./1.2 mm Hg to give 70.5 g (87%) of product.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
61.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 g
Type
reactant
Reaction Step Three
Yield
87%

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